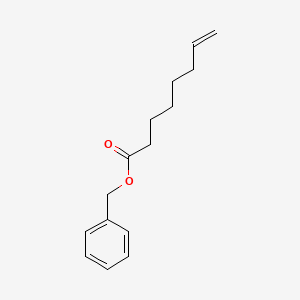

Benzyl oct-7-enoate

CAS No.:

Cat. No.: VC13869951

Molecular Formula: C15H20O2

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20O2 |

|---|---|

| Molecular Weight | 232.32 g/mol |

| IUPAC Name | benzyl oct-7-enoate |

| Standard InChI | InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h2,6-8,10-11H,1,3-5,9,12-13H2 |

| Standard InChI Key | CLKUDZPVWSIOEY-UHFFFAOYSA-N |

| Canonical SMILES | C=CCCCCCC(=O)OCC1=CC=CC=C1 |

Introduction

Structural and Chemical Characteristics

Benzyl oct-7-enoate has the molecular formula C15H22O2, derived from the reaction of oct-7-enoic acid (C8H14O2) with benzyl alcohol (C7H8O). Key structural elements include:

-

Ester group: A benzyl (C6H5CH2–) moiety linked via an oxygen atom to the carboxylic acid portion.

-

Unsaturated chain: An 8-carbon chain with a cis or trans double bond at the 7th position, depending on the starting acid’s configuration.

| Property | Oct-7-enoic Acid (CAS 18719-24-9) | Benzyl Oct-7-enoate (Inferred) |

|---|---|---|

| Molecular Weight | 142.196 g/mol | 231.2 g/mol |

| Density | 0.946 g/cm³ | ~0.95–0.97 g/cm³ (estimated) |

| Boiling Point | 242.1°C (at 760 mmHg) | ~250–280°C (estimated) |

| Solubility | Soluble in organic solvents | Likely soluble in organic solvents |

Synthesis Methods

Traditional Esterification

The most common route involves acid-catalyzed esterification:

-

Reactants: Oct-7-enoic acid and benzyl alcohol.

-

Catalyst: Sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

-

Conditions: Reflux in toluene or benzene with azeotropic water removal.

-

Yield: Typically 60–80%, depending on reaction time and purity .

Mechanism:

-

Protonation: The carboxylic acid is protonated, enhancing electrophilicity.

-

Nucleophilic Attack: Benzyl alcohol’s oxygen attacks the carbonyl carbon.

Alternative Benzylating Agents

For sensitive substrates, reagents like 2-benzyloxypyridine (in situ activated with methyl triflate) enable neutral conditions:

-

Reagents: Oct-7-enoic acid, 2-benzyloxypyridine, methyl triflate, triethylamine.

-

Solvent: Toluene or trifluorotoluene.

-

Advantages: Compatible with acid-/base-labile functional groups .

Physical and Chemical Properties

Stability and Reactivity

-

Thermal Stability: The ester group is stable under mild heating but may undergo decarboxylation at high temperatures (>200°C).

-

Double Bond Reactivity: The terminal double bond participates in:

Spectroscopic Data

While experimental data for benzyl oct-7-enoate is limited, analogous compounds provide guidance:

| Technique | Characteristic Signals |

|---|---|

| ¹H NMR | - Benzyl protons: δ 7.2–7.4 (m, 5H) |

| - Allylic protons: δ 5.0–5.5 (m) | |

| IR | - C=O stretch: ~1740 cm⁻¹ |

| - C=C stretch: ~1640 cm⁻¹ |

Applications in Organic Synthesis

Protecting Groups

The benzyl group is a widely used protecting group for carboxylic acids. Deprotection is achieved via:

-

Catalytic Hydrogenation: Pd/C or PtO2 under H2 pressure removes the benzyl group, yielding oct-7-enoic acid .

-

Oxidative Cleavage: Strong oxidants (e.g., KMnO4, CrO3) convert the benzylic group to a carboxylic acid, though this is less common.

Intermediate for Functionalized Derivatives

The unsaturated chain enables further transformations:

-

Ozonolysis: Cleavage of the double bond produces aldehydes or ketones.

-

Ester Reduction: LiAlH4 or NaBH4 reduces the ester to a primary alcohol .

Research Findings and Challenges

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume